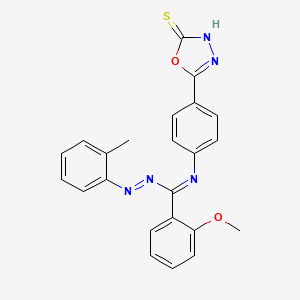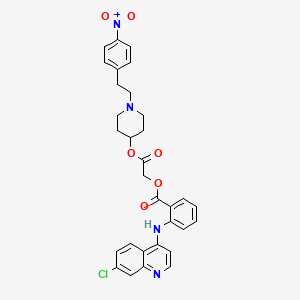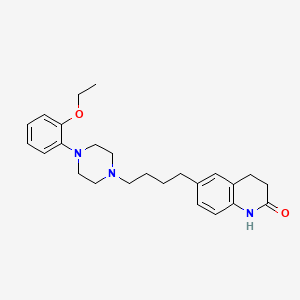
1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Ethyl 2-cyano-4,4-diethoxybutyrate is relatively straightforward. A common synthetic route involves the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. This reaction yields Ethyl 2-cyano-4,4-diethoxybutyrate as the primary product . Industrial production methods typically follow similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Ethyl 2-cyano-4,4-diethoxybutyrate can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Ethyl 2-cyano-4,4-diethoxybutyrate is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of biologically active compounds, including antibacterial agents and pesticides.
Medicine: This compound is utilized in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: It is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate biochemical pathways, resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-4,4-diethoxybutyrate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Another important intermediate in organic synthesis, but with different reactivity and applications.
Diethyl malonate: Used in similar synthetic applications but has a different chemical structure and properties.
Propriétés
Numéro CAS |
83949-69-3 |
|---|---|
Formule moléculaire |
C20H24N3.HO4S C20H25N3O4S |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;hydrogen sulfate |
InChI |
InChI=1S/C20H24N3.H2O4S/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5(2,3)4/h6-14H,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
HXYLRXMPYFJOGA-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OS(=O)(=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


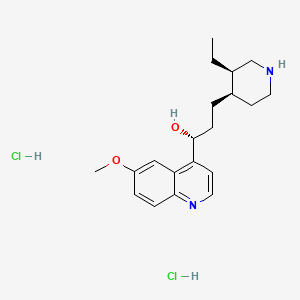


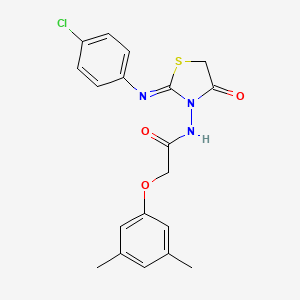
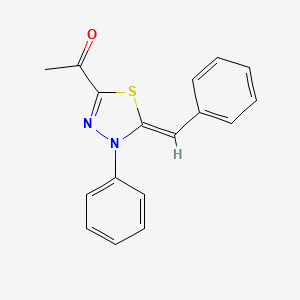
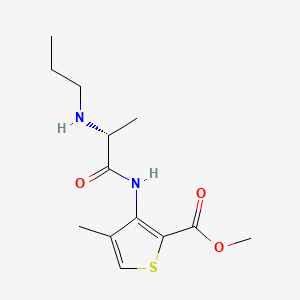


![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)


